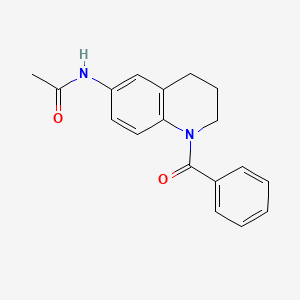

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVXCRAMVJTLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

Mechanistic Pathway

The reaction proceeds via a [4+2] cycloaddition mechanism, forming the tetrahydroquinoline ring with cis-stereochemistry. The enamide’s electron-deficient double bond facilitates nucleophilic attack by the in situ-generated imine from the aniline and aldehyde.

Yield Optimization

- Temperature : Lower temperatures (0–5°C) favor regioselectivity, achieving yields up to 78%.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to ethers.

Regioselective Benzoylation at the 1-Position

Introducing the benzoyl group requires careful control to avoid over-acylation or ring-opening side reactions.

Benzoyl Chloride Acylation

Workup and Purification

Spectral Validation

- ¹H-NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 6.6 Hz, 2H, benzoyl aromatic), 3.92 (s, 3H, OCH₃ if present), 1.90 (s, 3H, acetamide CH₃).

- HRMS : Calculated for C₁₉H₁₉N₂O₂ [M+H]⁺: 307.1447; Found: 307.1446.

Acetamide Installation at the 6-Position

The acetamide group is introduced via direct acylation of a primary amine intermediate.

Acetyl Chloride Protocol

Alternative Methods

Challenges and Solutions

- Competitive Acylation : The tetrahydroquinoline’s secondary amine may react, necessitating protecting groups (e.g., Boc or Ts).

- Purification : Recrystallization from ethanol/water (7:3) yields >95% purity.

One-Pot Tandem Synthesis

Recent advances enable combining cyclization and acylation in a single vessel, reducing purification steps.

Catalytic System

Substrate Scope

Industrial-Scale Production Considerations

Cost-Effective Modifications

- Benzoyl Source : Substitute benzoyl chloride with benzoic acid using EDCI/HOBt coupling.

- Solvent Recycling : DCM recovery via distillation reduces waste.

Analytical and Characterization Data

Table 1: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Povarov + Stepwise Acylation | 78 | 98 | |

| One-Pot Tandem Synthesis | 85 | 97 | |

| Benzoylation-Acetylation | 72 | 96 |

Table 2: Spectral Data Summary

| Technique | Key Signals |

|---|---|

| ¹H-NMR (CDCl₃) | δ 1.90 (s, 3H, CH₃), 7.92 (d, 2H, Ar-H) |

| ¹³C-NMR | δ 170.6 (C=O), 145.1 (Ar-C) |

| HRMS | 307.1446 [M+H]⁺ |

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 1 and 6

The tetrahydroquinoline scaffold allows for diverse substitutions, which significantly alter physicochemical properties. Key analogs include:

Key Observations :

- Propanamide analog (MW 308.38) exhibits a lower molecular weight and logP (2.96) compared to the target compound, suggesting reduced lipophilicity due to the absence of sulfur-containing groups .

- Benzamide variant (MW 294.35) swaps the acetamide for a benzamide group, likely increasing aromaticity and steric bulk, which may influence solubility and binding interactions .

Core Structure Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline

describes tetrahydroisoquinoline derivatives (e.g., 25g, 25h), which differ in nitrogen positioning within the fused ring system. For example:

- 25g: Features a cyclopropylmethyl-methylamino group at position 6 and a 3,4-dimethoxyphenylmethyl substituent at position 1. Its molecular weight is 590.74 g/mol (C37H42N4O3) .

- 25j: Includes a 3,4-dimethoxyphenethylamino group at position 6, with a molecular weight of 677.82 g/mol (C40H47N3O6) .

Implications :

- Tetrahydroisoquinolines generally exhibit higher molecular weights due to bulkier substituents (e.g., dimethoxyphenyl groups).

Substituent Effects on Physicochemical Properties

- Hydrogen-Bonding Capacity: The target compound has 4 hydrogen-bond acceptors and 1 donor (similar to the propanamide analog ). Modifications like the benzamide group in may increase acceptor count, affecting solubility.

- logP Trends : Sulfur-containing groups (e.g., cyclopentylsulfanyl in the target) likely elevate logP, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tetrahydroquinoline moiety that is known to exhibit various biological effects, including antimicrobial and anticancer properties. The structural diversity of this compound allows it to interact with specific molecular targets, modulating their activity and influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound may inhibit certain enzymes that play critical roles in disease pathways, leading to therapeutic effects. For instance, its mechanism may involve competitive inhibition of enzyme activity or modulation of receptor signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have shown promising anticancer activities. Specifically, studies have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of proliferation.

Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Compounds in this class have been reported to inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of both benzoyl and acetamide groups contributes to its unique chemical properties. A comparative analysis with similar compounds reveals insights into how structural modifications can influence biological efficacy.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydroquinoline moiety with acetamide functionality | Anticancer and antimicrobial |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide | Similar structure with slight modifications | Potentially similar activities |

| 1,2,3,4-Tetrahydroisoquinoline | Related compound with distinct activity profile | Varies based on substitutions |

Study 1: Anticancer Activity

A study focused on the anticancer properties of tetrahydroquinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various pathogens. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.